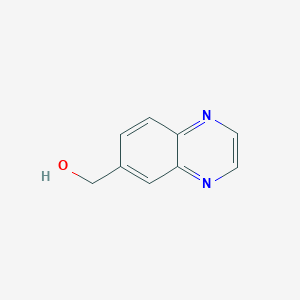

Quinoxalin-6-ylmethanol

説明

Historical Context and Evolution of Quinoxaline (B1680401) Synthesis Methodologies

The journey of quinoxaline synthesis began in 1884 when Körner and Hinsberg first reported the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl derivative. encyclopedia.pubmdpi.com This classical approach laid the foundation for quinoxaline chemistry. mtieat.orgnih.gov Over the decades, synthetic methodologies have evolved significantly, moving from traditional condensation reactions requiring high temperatures and strong acids to more efficient and environmentally benign techniques. mdpi.com

Modern methods include microwave-assisted synthesis, which dramatically reduces reaction times and improves yields. wisdomlib.orgsphinxsai.com The development of novel catalytic systems has further expanded the synthetic toolbox. For instance, iodine can be used to catalyze the oxidative cyclization of 1,2-diamino compounds and hydroxyl ketones. encyclopedia.pub Other notable advancements include the use of catalysts like zinc triflate, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), and iron complexes for various cyclization and condensation reactions. encyclopedia.pubmdpi.commtieat.org Green chemistry principles are increasingly being incorporated, utilizing aqueous media, recyclable catalysts, and one-pot syntheses to create these valuable compounds. mdpi.com

| Timeline of Quinoxaline Synthesis | | :--- | :--- | | 1884 | First synthesis by Körner and Hinsberg via condensation of o-phenylenediamine and 1,2-dicarbonyl compounds. encyclopedia.pubmdpi.comnih.gov | | Late 20th Century | Introduction of modifications using 1,2-dicarbonyl surrogates like α-haloketones and α-hydroxyketones. mtieat.orgnih.gov | | Early 21st Century | Widespread adoption of microwave-assisted synthesis for rapid and high-yield production. wisdomlib.orgsphinxsai.com | | Contemporary | Focus on green chemistry, including the use of catalysts like iodine, zinc triflate, and iron complexes, as well as reactions in aqueous media. encyclopedia.pubmdpi.commtieat.orgmdpi.com |

Overview of Quinoxaline Scaffolds as Versatile Synthons in Contemporary Organic Chemistry

Quinoxaline scaffolds are recognized as privileged structures in organic synthesis, serving as versatile synthons, or building blocks, for a multitude of more complex molecules. mtieat.orgbohrium.com Their importance is highlighted by their presence in numerous bioactive molecules, dyes, fluorescent materials, and organic sensitizers for solar cells. rsc.org The pyrazine (B50134) ring within the quinoxaline structure is electron-deficient, which influences its reactivity and allows for various chemical transformations.

In modern organic chemistry, quinoxalines are key components in multicomponent reactions (MCRs), enabling the construction of diverse and complex molecular architectures in a single step. bohrium.com They are also considered bioisosteres of other heterocyclic cores like quinoline (B57606) and quinazoline, meaning they can be substituted to modulate the biological activity of a compound. ipp.ptmtieat.org The ability to readily functionalize the quinoxaline core makes it an invaluable tool for medicinal chemists in the design and development of new therapeutic agents. rsc.orgmdpi.com

Structural Elucidation Challenges and Innovations in Quinoxaline Frameworks

The definitive identification of quinoxaline derivatives relies on a suite of modern analytical techniques. The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. researchgate.netnih.govimist.ma These methods provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups.

While routine for simple derivatives, challenges can arise in the structural determination of complex, polyfunctionalized quinoxalines or their metabolites. Innovations in mass spectrometry, such as high-resolution Orbitrap MS, have become crucial for analyzing complex biological samples and identifying novel metabolism products of quinoxaline-based compounds. acs.org For instance, the fragmentation patterns observed in high-resolution MS² spectra can help pinpoint the exact location of modifications on the quinoxaline ring. acs.org One-pot synthesis procedures that yield polyfunctionalized quinoxalines also heavily rely on these advanced spectroscopic methods for unambiguous characterization. scilit.comresearchgate.net The development of covalent organic frameworks (COFs) based on quinoxaline also requires sophisticated techniques, like operando Raman studies, to understand their structure and behavior during electrochemical processes. nih.govucl.ac.uk

The Position of Quinoxalin-6-ylmethanol within the Broader Quinoxaline Chemical Landscape

This compound is a specific derivative of quinoxaline that holds a strategic position as a versatile building block in organic synthesis. Its structure features a hydroxymethyl group (-CH₂OH) at the 6-position of the quinoxaline core, providing a reactive handle for a variety of chemical transformations.

This compound serves as a key intermediate for the synthesis of other important quinoxaline derivatives. For example, the primary alcohol group can be oxidized to produce quinoxalin-6-carboxylic acid or reduced to yield quinoxalin-6-ylmethane. Furthermore, the hydroxyl group can undergo nucleophilic substitution reactions, allowing for its replacement with other functional groups and the creation of a diverse library of substituted quinoxalines. The synthesis of its corresponding amine, quinoxalin-6-ylmethanamine, further illustrates its utility as a precursor for more complex molecules with potential applications in medicinal chemistry. The strategic placement of the methanol (B129727) group on the benzene (B151609) portion of the fused ring system allows for modifications that can fine-tune the electronic and steric properties of the final compounds.

| Chemical Properties of this compound | | :--- | :--- | | IUPAC Name | (Quinoxalin-6-yl)methanol sigmaaldrich.com | | Molecular Formula | C₉H₈N₂O sigmaaldrich.com | | Molecular Weight | 160.17 g/mol fluorochem.co.uk | | Appearance | Typically a white to off-white solid or liquid fluorochem.co.ukcymitquimica.com | | Key Reactions | Oxidation to quinoxalin-6-carboxylic acid, Reduction to quinoxalin-6-ylmethane, Nucleophilic substitution of the hydroxyl group. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

quinoxalin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAADFVYDHLFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423667 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488834-75-9 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of Quinoxalin 6 Ylmethanol

Reactions Involving the Hydroxyl Functionality at Position 6

The primary alcohol group at position 6 is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The hydroxyl group of Quinoxalin-6-ylmethanol readily undergoes esterification with carboxylic acids or their derivatives. This reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. e-bookshelf.de Microwave irradiation has been shown to accelerate these reactions, often completing within minutes. e-bookshelf.de Modern coupling reagents, such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), can also facilitate rapid and high-yield ester synthesis under mild conditions. nih.gov

Etherification, the conversion of the alcohol to an ether, can also be achieved. For instance, related chloroquinoxaline derivatives have been shown to react with alcohols in the presence of a base like potassium carbonate (K₂CO₃) to form ether linkages, a reaction that can be applied to the hydroxyl group of this compound with appropriate alkylating agents. rasayanjournal.co.in

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid, H₂SO₄ or p-toluenesulfonic acid | Quinoxaline-6-ylmethyl ester | e-bookshelf.de |

| Esterification (Coupling) | Carboxylic Acid, NDTP, DIEA/DABCO | Quinoxaline-6-ylmethyl ester | nih.gov |

| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Quinoxaline-6-ylmethyl ether | rasayanjournal.co.in |

The hydroxymethyl group is susceptible to both oxidation and reduction. cymitquimica.com Oxidation converts the primary alcohol into other functional groups with higher oxidation states. Conversely, while the alcohol is already a reduced form of a carbonyl, further reduction of the quinoxaline (B1680401) ring itself is possible, though reactions typically focus on the alcohol's oxidation.

Oxidation : The primary alcohol can be oxidized to form quinoxalin-6-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction : While the alcohol group itself is not typically reduced further, the related reduction of the carboxylic acid or aldehyde back to this compound is a key synthetic step, often employing reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of the quinoxaline ring system can lead to quinoxalin-6-ylmethane.

| Transformation | Typical Reagents | Product | Reference |

|---|---|---|---|

| Oxidation of Alcohol | KMnO₄, CrO₃ | Quinoxalin-6-carboxylic acid | |

| Reduction of Quinoxaline Ring | LiAlH₄, NaBH₄ | Quinoxalin-6-ylmethane |

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by converting it into a more reactive species. ntu.ac.uksioc-journal.cn A common strategy involves reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding quinoxalin-6-ylmethyl chloride or bromide. This halide derivative is then susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups at the methylene (B1212753) position.

Electrophilic Aromatic Substitution on the Quinoxaline Ring System of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, resulting in the substitution of a hydrogen atom. masterorganicchemistry.com The quinoxaline ring system is composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The pyrazine portion is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire heterocyclic system towards electrophilic attack. oxfordsciencetrove.commasterorganicchemistry.com

Consequently, EAS reactions on the quinoxaline core are generally difficult and require harsh conditions. If substitution does occur, it is expected to happen on the benzene ring (positions 5, 6, 7, and 8) rather than the pyrazine ring (positions 2 and 3). The hydroxymethyl group at position 6 is an ortho-, para-directing group, but its activating effect is likely overcome by the strong deactivating nature of the fused pyrazine ring. Standard EAS reactions like nitration or halogenation on the unsubstituted quinoxaline ring are challenging, and this reactivity is expected to extend to its derivatives like this compound. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Reactions and Annulation Strategies on the Quinoxaline Core

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic reactions. mdpi.comresearchgate.net These reactions typically occur at the C2 and C3 positions of the pyrazine ring.

Nucleophilic Aromatic Substitution (SNAAr) : This pathway often requires a leaving group, such as a halogen, at the 2- or 3-position. nih.gov For example, 2-chloroquinoxaline (B48734) derivatives readily react with nucleophiles to yield substituted products. nih.gov

Vicarious Nucleophilic Substitution (VNS) : In this reaction, a nucleophile attacks a C-H position, and a leaving group attached to the nucleophile departs. VNS reactions have been successfully applied to quinoxaline N-oxides, which are more activated towards nucleophilic attack. researchgate.netrsc.org

Addition of C-Nucleophiles : Strong carbon nucleophiles, such as those derived from organolithium or Grignard reagents, can add to the C2 or C3 positions of the quinoxaline ring. mdpi.comnih.gov

Annulation strategies involve the construction of new rings onto the existing quinoxaline framework. rsc.org These methods can utilize the inherent reactivity of the quinoxaline core. For example, a functional group introduced onto the quinoxaline ring can participate in a subsequent cyclization reaction to form a more complex, fused heterocyclic system. Such strategies are a powerful tool in synthetic chemistry for building molecular complexity. rsc.org

Radical Reactions and Photochemical Transformations of this compound

Radical and photochemical reactions offer alternative pathways for the functionalization of quinoxaline systems, often under mild conditions. rsc.orgnih.gov

Radical Reactions : The quinoxaline scaffold can undergo C-H functionalization via radical-mediated pathways. nih.gov For the related quinoxalin-2(1H)-one systems, reactions involving the generation of aryl or trifluoromethyl radicals have been shown to lead to substitution at the C3 position. nih.gov These radicals can be generated from precursors like diaryliodonium salts or through the use of hypervalent iodine reagents. nih.gov Atom Transfer Radical Addition (ATRA) has also been employed for the functionalization of quinoxalin-2(1H)-ones. nih.gov These methods suggest that radical pathways could be a viable strategy for derivatizing the quinoxaline core of this compound.

Photochemical Transformations : The absorption of light can promote quinoxaline derivatives to an electronically excited state, altering their reactivity and enabling unique transformations. nih.govnoelresearchgroup.com A notable photochemical reaction of quinoxaline derivatives is the ring contraction of quinoxaline N-oxides upon photolysis or thermolysis, which can yield benzimidazole (B57391) derivatives. rsc.org Photocatalysis, where a catalyst absorbs light to initiate a reaction, can also be used to generate radical species that then react with the quinoxaline substrate. nih.gov

| Reaction Type | Description | Typical Products/Outcomes | Reference |

|---|---|---|---|

| Radical C-H Functionalization | Reaction with radical species (e.g., aryl, alkyl radicals). | Substituted quinoxalines (e.g., C3-arylation). | nih.gov |

| Atom Transfer Radical Addition (ATRA) | Photocatalytic activation of C-Br bonds for addition to alkenes and functionalization of the quinoxaline core. | Trihaloalkyl-carbofunctionalized quinoxalinones. | nih.gov |

| Photochemical Ring Contraction | Irradiation (photolysis) of quinoxaline N-oxide derivatives. | Benzimidazole derivatives. | rsc.org |

Transformations of this compound-Derived Carboxylic Acids and Their Analogues

The carboxylic acid functional group, particularly when attached to the quinoxaline scaffold, serves as a versatile anchor for a variety of chemical transformations. These reactions are pivotal for the synthesis of diverse derivatives with tailored electronic, physical, and biological properties. The journey from this compound to its myriad of derivatives often proceeds through the key intermediate, quinoxaline-6-carboxylic acid. The oxidation of the primary alcohol in this compound to a carboxylic acid is a foundational step, enabling access to a host of subsequent derivatization pathways. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide. Once formed, the carboxylic acid group can be readily converted into esters, amides, and other functional groups, significantly expanding the chemical space accessible from the parent alcohol.

Esterification Reactions

Esterification of quinoxaline-6-carboxylic acid and its analogues is a common strategy to modify the compound's polarity and steric profile. This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For instance, research has demonstrated the successful esterification of substituted quinoxaline-6-carboxylic acids. In one study, 2,3-diphenylquinoxaline-6-carboxylic acid was converted to its corresponding ethyl ester, ethyl 2,3-diphenylquinoxaline-6-carboxylate, by reaction with dry ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. This esterification step was a crucial part of a multi-step synthesis aimed at producing novel carbohydrazide (B1668358) hybrids.

A similar approach has been applied to other quinoxaline carboxylic acid derivatives. The esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid with either methanol (B129727) or ethanol, catalyzed by a small amount of sulfuric acid, readily affords the corresponding methyl and ethyl esters. Current time information in Bangalore, IN. These reactions highlight a general and effective method for the esterification of the quinoxaline-6-carboxylic acid moiety.

Table 1: Examples of Esterification of Quinoxaline-6-Carboxylic Acid Analogues

| Starting Material | Reagents | Product | Reference |

| 2,3-Diphenylquinoxaline-6-carboxylic acid | Dry ethanol, H₂SO₄ (catalytic) | Ethyl 2,3-diphenylquinoxaline-6-carboxylate | |

| 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acid | Methanol, H₂SO₄ (catalytic) | Methyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | Current time information in Bangalore, IN. |

| 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acid | Ethanol, H₂SO₄ (catalytic) | Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | Current time information in Bangalore, IN. |

Amide Formation and Related Derivatizations

The conversion of quinoxaline-6-carboxylic acids to amides is another significant derivatization pathway, often explored in the development of biologically active molecules. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

One effective method for activating the carboxyl group is its conversion to a mixed anhydride (B1165640). For example, 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid has been successfully converted into a variety of amide derivatives. The process involves reacting the carboxylic acid with ethyl chloroformate in the presence of triethylamine (B128534) to form a mixed anhydride. This activated intermediate readily reacts with various amines, such as N,N-dimethylpropane-1,3-diamine, novocaine, and 2,6-dimethylpyrimidin-4-amine, to yield the corresponding amides in good yields. This method is noted for its simplicity and reproducibility.

The ester derivatives of quinoxaline-6-carboxylic acid can also serve as precursors for amide-like structures. For example, the ethyl ester of 2,3-diphenylquinoxaline-6-carboxylic acid reacts with hydrazine (B178648) to form 2,3-diphenylquinoxaline-6-carbohydrazide. This carbohydrazide can then be further reacted with a range of aldehydes to produce a diverse library of acylhydrazone derivatives.

Furthermore, direct coupling of quinoxaline-2-carboxylic acid with various amines has been achieved using coupling agents like propylphosphonic anhydride solution (T3P), leading to the synthesis of a series of N-substituted quinoxaline-2-carboxamides. nih.gov While this example pertains to the 2-carboxylic acid isomer, the chemical principles are broadly applicable to the 6-carboxylic acid derivative as well.

The synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives has also been reported, showcasing the versatility of the quinoxaline-6-carboxylic acid scaffold in generating compounds with potential biological activities. nih.gov

Table 2: Examples of Amide Formation from Quinoxaline-6-Carboxylic Acid Analogues

| Starting Material | Amine/Nucleophile | Activation/Coupling Method | Product | Reference |

| 11-Oxoindeno[1,2-b]quinoxaline-6-carboxylic acid | N,N-Dimethylpropane-1,3-diamine | Ethyl chloroformate, Triethylamine | N-(3-(dimethylamino)propyl)-11-oxoindeno[1,2-b]quinoxaline-6-carboxamide | |

| 11-Oxoindeno[1,2-b]quinoxaline-6-carboxylic acid | Novocaine | Ethyl chloroformate, Triethylamine | 2-(diethylamino)ethyl 4-((11-oxoindeno[1,2-b]quinoxalin-6-yl)carboxamido)benzoate | |

| 11-Oxoindeno[1,2-b]quinoxaline-6-carboxylic acid | 2,6-Dimethylpyrimidin-4-amine | Ethyl chloroformate, Triethylamine | N-(2,6-dimethylpyrimidin-4-yl)-11-oxoindeno[1,2-b]quinoxaline-6-carboxamide | |

| Ethyl 2,3-diphenylquinoxaline-6-carboxylate | Hydrazine | N/A | 2,3-Diphenylquinoxaline-6-carbohydrazide | |

| Quinoxaline-2-carboxylic acid | Various amines | Propylphosphonic anhydride (T3P) | N-substituted quinoxaline-2-carboxamides | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of Quinoxalin 6 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity within quinoxalin-6-ylmethanol can be determined.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring and the protons of the hydroxymethyl group. Aromatic protons generally appear in the downfield region (δ 7.5–8.5 ppm), reflecting the deshielding effect of the aromatic ring current. The protons of the methylene (B1212753) (-CH₂) group and the hydroxyl (-OH) group of the substituent will have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The quinoxaline ring system will show a set of signals for its eight carbon atoms, with their chemical shifts influenced by the nitrogen atoms and the substituent. The carbon of the hydroxymethyl group (-CH₂OH) will also have a distinct signal.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 7.5 - 8.5 | Aromatic Protons (Quinoxaline ring) |

| 4.5 - 5.0 | -CH₂ (Methylene protons) |

| 2.5 - 4.0 | -OH (Hydroxyl proton, variable) |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 120 - 155 | Aromatic Carbons (Quinoxaline ring) |

| 60 - 70 | -CH₂OH (Methanol carbon) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms. science.govsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY spectra would show correlations between adjacent aromatic protons on the quinoxaline ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduepfl.ch This experiment is vital for piecing together the entire molecular framework. It can show correlations from the methylene protons to the carbon atoms of the quinoxaline ring, confirming the attachment point of the hydroxymethyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uwimona.edu.jmjsscacs.edu.in

IR Spectroscopy: For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. orgchemboulder.com In this compound, characteristic IR absorption bands would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch (aromatic): Signals usually appear above 3000 cm⁻¹.

C-H stretch (aliphatic): Signals for the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C stretches: These appear in the 1450-1650 cm⁻¹ region, corresponding to the quinoxaline ring.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light and provides information about molecular vibrations. researchgate.netmdpi.com It is particularly sensitive to non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring would be prominent in the Raman spectrum.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | > 3000 | Strong |

| Aliphatic C-H Stretch | < 3000 | Strong |

| C=N, C=C Stretch (ring) | 1450-1650 | Strong |

| C-O Stretch | 1000-1200 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scienceready.com.aututorchase.com

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (160.17 g/mol ). capotchem.com The fragmentation of the molecular ion provides valuable structural clues. tutorchase.com Common fragmentation pathways for this compound could include:

Loss of a hydrogen atom to form an [M-1]⁺ ion.

Loss of the hydroxyl group (-OH) to form an [M-17]⁺ ion.

Loss of the hydroxymethyl group (-CH₂OH) to form an [M-31]⁺ ion, resulting in a quinoxaline cation.

Cleavage of the quinoxaline ring itself, leading to smaller fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. weizmann.ac.il

The planar geometry of the quinoxaline ring system.

The conformation of the hydroxymethyl substituent relative to the ring.

Intermolecular hydrogen bonding involving the hydroxyl group, which would influence the crystal packing.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: Quinoxaline and its derivatives are known to exhibit characteristic UV-Vis absorption spectra. nih.govresearchgate.net The spectrum of this compound would likely show absorptions corresponding to π→π* and n→π* transitions within the aromatic quinoxaline system. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Many quinoxaline derivatives are fluorescent. nih.govresearchgate.netnih.govmdpi.com Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the excited state properties of the molecule. The fluorescence can be sensitive to the molecular environment, making some quinoxaline derivatives useful as fluorescent probes. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of Quinoxalin 6 Ylmethanol

In Silico Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules like Quinoxalin-6-ylmethanol without the need for laboratory experiments. Through in silico methods, primarily leveraging Density Functional Theory (DFT), researchers can gain deep insights into the molecule's electronic structure, which is fundamental to its reactivity and selectivity. scholarsresearchlibrary.comderpharmachemica.com These theoretical calculations are instrumental in understanding reaction mechanisms and identifying the most probable sites for chemical attack. scholarsresearchlibrary.comresearchgate.net

At the heart of these predictions are quantum chemical descriptors derived from the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its capacity to accept electrons. researchgate.net A low EHOMO value suggests a greater tendency for electron donation, making the molecule a better nucleophile. Conversely, a low ELUMO value points to a higher affinity for accepting electrons, indicating it can act as a potent electrophile. derpharmachemica.com

Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical)

| Quantum Chemical Parameter | Symbol | Illustrative Value (eV) | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | -6.25 | Relates to electron-donating ability. derpharmachemica.com |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | -1.80 | Relates to electron-accepting ability. derpharmachemica.com |

| Energy Gap | ΔE | 4.45 | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential | I | 6.25 | Energy required to remove an electron. |

| Electron Affinity | A | 1.80 | Energy released when an electron is acquired. |

| Absolute Electronegativity | χ | 4.025 | Describes the tendency to attract electrons. derpharmachemica.com |

| Global Hardness | η | 2.225 | Measures resistance to change in electron distribution. derpharmachemica.com |

| Global Softness | σ | 0.449 | Reciprocal of hardness, indicates high reactivity. derpharmachemica.com |

| Electrophilicity Index | ω | 3.64 | Measures the propensity to act as an electrophile. derpharmachemica.com |

Note: The values presented in this table are illustrative and represent the type of data generated from DFT calculations for the purpose of demonstrating the concept.

To pinpoint specific reactive sites within the this compound molecule, local reactivity descriptors are employed. The Molecular Electrostatic Potential (MEP) map is a vital tool that visualizes the charge distribution across the molecule. derpharmachemica.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms in the quinoxaline (B1680401) ring. researchgate.net Conversely, areas of positive potential (colored blue) are electron-deficient and are the likely targets for nucleophilic attack. derpharmachemica.com

Furthermore, Fukui functions (f(r)) provide a more quantitative measure of local reactivity. scholarsresearchlibrary.comderpharmachemica.com These functions identify which atoms in the molecule are most likely to accept or donate electrons. The site for nucleophilic attack is predicted by f+(r), while the site for electrophilic attack is predicted by f-(r). derpharmachemica.com This analysis allows for a detailed prediction of selectivity in chemical reactions involving this compound. For instance, such calculations can determine whether a reaction is more likely to occur at the nitrogen atoms, the aromatic rings, or the hydroxymethyl group. scholarsresearchlibrary.com

Table 2: Illustrative Local Reactivity Descriptors (Fukui Functions) for Selected Atoms of this compound (Theoretical)

| Atom Position | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Site Prediction |

| N1 | 0.085 | 0.021 | Potential site for electrophilic attack |

| N4 | 0.092 | 0.025 | Most likely site for electrophilic attack |

| C2 | 0.045 | 0.015 | Less reactive |

| C3 | 0.048 | 0.017 | Less reactive |

| C7 | 0.033 | 0.058 | Potential site for nucleophilic attack |

| O (of -CH₂OH) | 0.015 | 0.095 | Most likely site for electrophilic attack on substituent |

Note: The values in this table are for illustrative purposes to demonstrate how Fukui functions are used to predict reactive sites. The numbering corresponds to standard quinoxaline nomenclature.

Quinoxalin 6 Ylmethanol As a Synthon and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Substituted Quinoxaline (B1680401) Derivatives

Quinoxalin-6-ylmethanol serves as a key starting material for the synthesis of a variety of substituted quinoxaline derivatives. The presence of the hydroxymethyl group provides a reactive handle for further functionalization through several common organic reactions.

One of the primary transformations of this compound is its oxidation to produce quinoxalin-6-carboxylic acid. This reaction can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. The resulting carboxylic acid is a versatile intermediate that can undergo further reactions, including esterification and amidation, to yield a range of functionalized quinoxaline derivatives.

Another important reaction is the substitution of the hydroxyl group. This can be accomplished using reagents like thionyl chloride or phosphorus tribromide, which replace the hydroxyl group with a halogen atom. These halogenated derivatives are then susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 6-position of the quinoxaline ring.

Furthermore, the reduction of the hydroxymethyl group in this compound leads to the formation of 6-methylquinoxaline. This transformation can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165).

The table below summarizes some of the key transformations of this compound in the synthesis of substituted quinoxaline derivatives.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Potassium permanganate, Chromium trioxide | Quinoxalin-6-carboxylic acid | Oxidation |

| This compound | Thionyl chloride, Phosphorus tribromide | 6-(Halomethyl)quinoxaline | Substitution |

| This compound | Lithium aluminum hydride, Sodium borohydride | 6-Methylquinoxaline | Reduction |

| Quinoxalin-6-ylmethanamine hydrochloride | This compound | Reduction |

This table provides an overview of synthetic transformations involving this compound and related compounds.

Role in the Construction of Fused Heterocyclic Ring Systems

The strategic placement of the hydroxymethyl group on the quinoxaline scaffold allows for its use in the construction of more elaborate fused heterocyclic ring systems. The reactivity of this functional group can be harnessed to build additional rings onto the existing quinoxaline core, leading to novel polycyclic heteroaromatic compounds.

One potential pathway involves the conversion of the hydroxymethyl group to a functionality that can participate in a cyclization reaction with a neighboring substituent on the quinoxaline ring. For instance, if a suitable functional group is present at the 5- or 7-position, an intramolecular cyclization could lead to the formation of a new fused ring.

While direct examples of this compound being used to construct fused systems are not extensively documented in the provided search results, the principles of heterocyclic chemistry suggest plausible routes. For example, the oxidation of this compound to quinoxalin-6-carboxylic acid, followed by the introduction of an amino group at the 7-position, could set the stage for an intramolecular amide bond formation, resulting in a fused lactam.

Application in the Synthesis of Macrocyclic and Polymeric Quinoxaline-Containing Structures

The bifunctional nature of this compound, possessing both a heterocyclic core and a reactive hydroxyl group, makes it a candidate for the synthesis of macrocyclic and polymeric materials. researchgate.net The hydroxyl group can serve as a point of linkage for creating larger molecular architectures.

In the realm of macrocycle synthesis, this compound could be incorporated into a larger ring structure through reactions such as etherification or esterification with a suitable difunctional linker molecule. The resulting macrocycles would feature the quinoxaline unit as an integral part of their framework, potentially imparting specific electronic or binding properties to the macrocycle. The synthesis of quinoxaline-based macrocycles is an active area of research, with applications in host-guest chemistry and as molecular sensors. researchgate.netresearchgate.net

For the synthesis of polymers, this compound can act as a monomer. Polycondensation reactions, for example, with a dicarboxylic acid or a diisocyanate, could lead to the formation of polyesters or polyurethanes, respectively, with quinoxaline moieties pendant to the polymer backbone. Such polymers could exhibit interesting thermal, optical, or electronic properties derived from the incorporated quinoxaline units. The synthesis of quinoxaline-containing polymers is of interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells. tugraz.at

The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful tool for the synthesis of functionalized polymers and macrocycles. nih.gov this compound could be modified to contain an azide (B81097) or an alkyne group, allowing it to be "clicked" onto other molecules or polymer backbones.

Functionalization of Polyaromatic Systems Utilizing this compound Intermediates

This compound and its derivatives can be utilized as intermediates in the functionalization of polycyclic aromatic hydrocarbons (PAHs). This approach allows for the introduction of the quinoxaline moiety onto a larger aromatic system, thereby modifying its electronic and physical properties.

One strategy for such functionalization involves the conversion of this compound into a more reactive intermediate that can then be coupled with a PAH. For example, the conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide, would allow for nucleophilic substitution by a lithiated or Grignard derivative of a PAH.

Alternatively, cross-coupling reactions, such as the Suzuki or Sonogashira reactions, could be employed. To achieve this, this compound would first need to be converted into a suitable coupling partner, such as a boronic ester or a terminal alkyne. This functionalized quinoxaline could then be coupled with a halogenated PAH to create a larger, conjugated system. The functionalization of PAHs is a key area of research in materials science, with applications in the development of new organic electronic materials. nih.govrsc.org

The incorporation of nitrogen-containing heterocyclic systems like quinoxaline into PAHs can significantly influence their properties, including their solubility, photophysical behavior, and solid-state packing. rsc.org This makes the use of intermediates like this compound a potentially valuable tool for the design and synthesis of novel functional materials.

Future Research Trajectories and Emerging Trends for Quinoxalin 6 Ylmethanol

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of quinoxalines often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can require harsh conditions or costly catalysts. sapub.org The future of quinoxalin-6-ylmethanol synthesis is trending towards greener, more efficient, and sustainable methodologies that minimize environmental impact and production costs. mdpi.comnso-journal.org

Key areas of exploration include:

Biomass-derived Feedstocks: A significant advancement is the development of synthetic routes that utilize biomass-derived carbohydrates instead of petroleum-based precursors. nso-journal.org One proposed one-step method demonstrates a potential cost reduction of approximately 30% and a significantly lower environmental footprint compared to conventional routes. nso-journal.org

Green Catalysis: Research is increasingly focused on using recyclable and heterogeneous catalysts. mdpi.com For instance, copper oxide supported on graphitic carbon nitride (CuO@g-C3N4) has been shown to be an efficient and reusable catalyst for synthesizing quinoxaline (B1680401) derivatives under mild conditions. researchgate.net

Innovative Reaction Conditions: The adoption of techniques like microwave-assisted synthesis and reactions in aqueous media is becoming more prevalent. mdpi.comsapub.org These methods can lead to shorter reaction times, higher yields, and purer products, often eliminating the need for toxic organic solvents. sapub.org

Table 1: Comparison of Synthetic Routes for Quinoxaline Derivatives

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Traditional Condensation | Reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. | Well-established and widely used. | sapub.org |

| Biomass Conversion | One-step conversion of biomass-derived carbohydrates with aryl-1,2-diamines. | Sustainable, reduced cost, lower environmental impact. | nso-journal.org |

| Heterogeneous Catalysis | Use of reusable catalysts like CuO@g-C3N4. | Catalyst is recoverable and reusable, mild reaction conditions. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction. | Rapid, high yields, improved purity. | mdpi.comsapub.org |

Design and Synthesis of Advanced this compound Derivatives with Tailored Chemical Functionality

This compound is a versatile platform for creating a library of advanced derivatives. The hydroxymethyl group at the 6-position is a key handle for chemical modification through reactions like oxidation, reduction, and substitution. Future research will focus on leveraging these transformations to synthesize derivatives with precisely tailored electronic, optical, and biological properties.

Promising synthetic strategies include:

Functional Group Interconversion: The oxidation of the hydroxymethyl group to a carboxylic acid or an aldehyde, or its reduction, provides derivatives with different chemical reactivities and physical properties. acs.org

"Click Chemistry": The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers an efficient way to attach a wide variety of functional moieties, such as triazoles, to the quinoxaline scaffold. nih.govjetir.org This allows for the modular construction of complex molecules. For example, the conversion of the hydroxyl group to an azide (B81097), followed by reaction with an alkyne, can introduce new functionalities for applications in materials or medicinal chemistry. jetir.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl or alkyl groups to the quinoxaline core, thereby tuning its electronic properties.

Table 2: Potential Derivatives of this compound and Synthetic Approaches

| Derivative Type | Synthetic Strategy | Potential Functionality | Reference |

|---|---|---|---|

| Quinoxalin-6-carboxylic acid | Oxidation | Building block for amides, esters; pH-responsive materials. | |

| Quinoxalin-6-carbaldehyde | Controlled Oxidation | Intermediate for imines, Wittig reactions. | acs.org |

| (Quinoxalin-6-yl)methyl-triazole | Substitution to azide, then "Click Chemistry" | Ligands for metal complexes, bio-conjugation handle. | jetir.org |

| Ester/Ether Derivatives | Esterification/Williamson Ether Synthesis | Modulation of solubility and steric properties. |

Deeper Computational Insights into Complex Reaction Mechanisms and Molecular Interactions

As synthetic efforts become more ambitious, computational chemistry is emerging as an indispensable tool for understanding and predicting the behavior of quinoxaline-based systems. rsc.orgmdpi.com Future research will increasingly rely on computational methods to provide deeper insights that can guide experimental work.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules, predicting properties like electrostatic potential surfaces to identify reactive sites and calculating binding energies to assess the feasibility of catalytic reactions.

Reaction Pathway Modeling: Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This is crucial for understanding complex reaction mechanisms, optimizing conditions, and predicting the formation of side products.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules, including their interactions with solvents, catalysts, or biological targets. This is particularly important for understanding the function of quinoxaline derivatives in materials or biological systems.

These computational tools will enable a more rational design of novel derivatives and synthetic routes, accelerating the discovery of new materials and functionalities. rsc.org

Expansion of Applications in Emerging Areas of Materials Science and Chemical Technology

The unique electronic and structural properties of the quinoxaline core make its derivatives, including those from this compound, highly attractive for advanced materials and technologies. researchgate.net While applications in medicinal chemistry are well-documented, emerging trends point towards a significant expansion into materials science.

Emerging application areas include:

Organic Electronics: Quinoxaline derivatives are being extensively investigated as electron-transporting materials (ETMs) in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgrsc.org Their tunable energy levels and high electron mobility make them promising candidates for non-fullerene acceptors in next-generation solar cells. beilstein-journals.orgrsc.org

Functional Polymers: this compound can be used as a monomer or a functionalizing agent to create polymers with specific optical or electronic properties. aau.edu.et Copolymers incorporating quinoxaline units are being developed for applications in organic electronics and sensors. aau.edu.et

Corrosion Inhibition: The nitrogen atoms in the quinoxaline ring system allow these molecules to adsorb strongly onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.netresearchgate.net Research is focused on designing more effective and environmentally friendly quinoxaline-based corrosion inhibitors. researchgate.net

Table 3: Emerging Applications of Quinoxaline Derivatives

| Application Area | Key Property | Research Finding | Reference |

|---|---|---|---|

| Organic Solar Cells | Electron-accepting/transporting | Quinoxaline-based acceptors contribute to reduced energy loss and superior charge generation/transport. | beilstein-journals.orgrsc.org |

| Functional Polymers | Tunable optoelectronic properties | Copolymers of quinoxaline and fluorene (B118485) have been synthesized for potential use in electronic devices. | aau.edu.et |

| Corrosion Inhibition | Adsorption on metal surfaces | Quinoxalin-6-yl derivatives form a protective film on mild steel, with inhibition efficiency increasing with concentration. | researchgate.netresearchgate.net |

Interdisciplinary Research Integrating this compound into Hybrid Systems

The true potential of this compound will be unlocked through interdisciplinary research that integrates its derivatives into complex hybrid systems. This involves combining the unique properties of the quinoxaline core with other materials to create novel functionalities.

Future directions for hybrid systems include:

Polymer-Based Nanocomposites: Integrating quinoxaline derivatives into polymer matrices or onto the surface of nanoparticles can create materials with enhanced mechanical, thermal, or electronic properties. The use of CuO@g-C3N4 is an example of a hybrid catalytic system. researchgate.net

Metal-Organic Frameworks (MOFs): Derivatives of this compound can be designed as organic linkers for the construction of MOFs. A related compound, 6-Ethynylquinoxaline, has been noted for its potential in ligand design for MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Bio-functional Hybrid Materials: By combining the inherent biological activity of some quinoxaline derivatives with biocompatible polymers or inorganic scaffolds, researchers can develop advanced systems for drug delivery, biosensing, or tissue engineering. nih.govnih.gov Techniques like "click chemistry" are ideal for conjugating quinoxaline moieties to biomolecules or polymer backbones. nih.gov

This convergence of organic synthesis, materials science, computational modeling, and biotechnology will drive the next wave of innovation, establishing this compound as a key component in the development of sophisticated, functional materials and systems.

Q & A

Q. What are the recommended safety protocols for handling Quinoxalin-6-ylmethanol in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Storage requires airtight containers in cool, dry conditions, separated from oxidizers. Spills should be neutralized using inert absorbents (e.g., vermiculite) and disposed of per hazardous waste regulations. Long-term storage is discouraged due to potential degradation into hazardous byproducts like nitrogen oxides .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should confirm molecular structure by comparing peaks to literature data. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, aromatic C-H). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. New compounds require full spectral datasets and melting point analysis .

Q. How can researchers synthesize this compound with optimal yield?

- Methodological Answer: A common route involves reducing quinoxaline-6-carbaldehyde using sodium borohydride (NaBH₄) in methanol. Optimize yield by controlling reaction temperature (0–5°C) and stoichiometry (1:1.2 aldehyde:NaBH₄). Monitor progress via thin-layer chromatography (TLC). Post-reaction, purify via recrystallization (ethanol/water) and validate purity through melting point and HPLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer: Cross-validate data using multiple analytical methods (e.g., differential scanning calorimetry for melting point, Karl Fischer titration for water content). Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables. Compare results with peer-reviewed studies, noting instrumentation differences (e.g., NMR field strength). Publish detailed experimental protocols to enhance reproducibility .

Q. What experimental strategies assess the stability of this compound under varying conditions?

- Methodological Answer: Conduct accelerated stability studies: expose samples to elevated temperatures (40–60°C), UV light, and humidity (75% RH) over 4–12 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic analysis (Arrhenius plots) predicts shelf life. For oxidative stability, test compatibility with common lab reagents (e.g., peroxides) under controlled conditions .

Q. How can computational modeling guide the design of this compound derivatives for biological studies?

- Methodological Answer: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., kinases). Validate predictions by synthesizing derivatives with modified substituents (e.g., halogens at position 2) and testing in vitro. Correlate computational results with experimental bioactivity data to refine models .

Q. What methodologies address low reproducibility in catalytic applications of this compound?

- Methodological Answer: Systematically vary reaction parameters (solvent polarity, catalyst loading, temperature) using Design of Experiments (DoE). Employ in situ monitoring (e.g., Raman spectroscopy) to detect intermediates. Compare heterogeneous vs. homogeneous catalysis (e.g., Pd/C vs. Pd(OAc)₂). Publish full datasets, including negative results, to identify critical variables .

Data Handling and Publication Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer: Include step-by-step protocols with exact quantities, equipment specifications (e.g., stirrer rpm), and environmental conditions (humidity, light exposure). Report yields as both mass and molar percentages. Use standardized nomenclature (IUPAC) and deposit spectral data in public repositories (e.g., PubChem). Supplementary materials should provide raw chromatograms and spectra .

Q. What statistical approaches are appropriate for analyzing bioactivity data of this compound derivatives?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for dose-response comparisons. For high-throughput screening, employ false discovery rate (FDR) correction. Report confidence intervals and effect sizes to contextualize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。